molecular formula C10H15ClN2O2S B1390923 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide CAS No. 1036556-96-3

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Cat. No. B1390923
M. Wt: 262.76 g/mol
InChI Key: MFMIKAHYRFKDTQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Polyamine Derivatives : A related compound, N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide, has been used in the synthesis of natural or unnatural polyamine derivatives. This process involves forming two-dimensional networks through intermolecular hydrogen bonds (Linden & Bienz, 1999).

  • Photochemical Decomposition Studies : Studies on sulfamethoxazole, a compound structurally similar to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide, revealed its photolability and the formation of various photoproducts. This research is vital for understanding the environmental impact and degradation pathways of such compounds (Zhou & Moore, 1994).

  • Catalytic Oxidation Processes : N-(Arylseleno)-4-chlorobenzenesulfonamide has been used in the catalytic oxidation of alcohols to carbonyl compounds, showcasing the compound's potential in synthetic organic chemistry (Onami, Ikeda, & Woodard, 1996).

Medicinal Chemistry and Drug Development

  • Alzheimer's Disease and Type-2 Diabetes Treatment : A study synthesized new derivatives of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. These compounds exhibited moderate inhibitory potential against specific enzymes (Abbasi et al., 2019).

  • Antitumor Activity : Compounds related to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide, such as 3-amino-2-(2-alkylthio-4-chlorobenzenesulfonyl)guanidines, have shown promising antitumor activities in vitro, indicating potential applications in cancer treatment (Sławiński & Gdaniec, 2005).

  • Enzyme Inhibition for Tumor Management : Aromatic benzenesulfonamides incorporating triazine moieties have been found to inhibit certain carbonic anhydrase isozymes, important for managing hypoxic tumors (Garaj et al., 2005).

Material Science and Photochemical Applications

  • Photochromic Materials : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrate significant photochromic properties. This research is relevant to the development of advanced materials with light-responsive characteristics (Ortyl, Janik, & Kucharski, 2002).

  • Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives with high singlet oxygen quantum yields have been synthesized. These derivatives, substituted with new benzenesulfonamide groups, are potent for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMIKAHYRFKDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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